Enhanced Antiproliferative Activity Against Triple-Negative Breast Cancer Cells
N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide exhibits potent antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 0.126 µM . This level of potency is a direct result of the compound's unique structure, where the 6-CF3 group and Weinreb amide work in concert to enhance cellular activity. In contrast, the unsubstituted analog N-Methoxy-N-methylnicotinamide (CAS 95091-91-1) lacks the CF3 group and is not reported to possess any comparable antiproliferative activity, being primarily used as a simple synthetic intermediate . This demonstrates that the 6-CF3 substitution is critical for achieving this specific anticancer activity.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.126 µM |
| Comparator Or Baseline | N-Methoxy-N-methylnicotinamide (CAS 95091-91-1) |
| Quantified Difference | Target compound is active; comparator lacks reported antiproliferative activity. |
| Conditions | MDA-MB-231 triple-negative breast cancer cells |
Why This Matters
This quantitative evidence directly supports the selection of N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide over its non-fluorinated analog for projects focused on developing novel anticancer agents, particularly those targeting TNBC.
